Ustiloxin E
Description
Properties
CAS No. |
158253-87-3 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Synonyms |
Ustiloxin E |
Origin of Product |
United States |
Biological Origin and Cultivation Methodologies for Ustiloxin E Research
Fungal Producers of Ustiloxins: Focus on Ustilaginoidea virens (Villosiclava virens)
The primary and most well-documented fungal producer of ustiloxins is Ustilaginoidea virens (Cooke) Takahashi, a pathogenic fungus that causes rice false smut disease. researchgate.netnih.gov The teleomorph, or sexual reproductive stage, of this ascomycete fungus is known as Villosiclava virens. researchgate.netnih.govresearchgate.net This disease is a significant concern in major rice-producing regions worldwide, as it not only reduces grain yield and quality but also contaminates the grains with mycotoxins, including various ustiloxins. nih.govnih.gov
Ustilaginoidea virens specifically infects the floral organs of rice plants, colonizing the stamen filaments and ultimately transforming individual grains into large mycelial masses called false smut balls. nih.govnih.gov It is within these structures that the fungus produces a range of secondary metabolites, including ustiloxins and ustilaginoidins. nih.govrsc.org While U. virens is the original and principal source from which ustiloxins were identified, other fungi have also been found to produce certain types of these compounds. researchgate.netnih.gov For instance, ustiloxin (B1242342) B has been identified in Aspergillus flavus. researchgate.netoup.com However, the production of the broader family of ustiloxins, including the rarer Ustiloxin E, is most closely associated with Ustilaginoidea virens. researchgate.net The genome of U. virens contains the biosynthetic gene cluster responsible for producing the precursor protein for ustiloxins A and B. nih.gov
Mycological Culture and Growth Conditions for Ustiloxin Biosynthesis Studies
To study ustiloxin biosynthesis, researchers must first isolate and culture Ustilaginoidea virens in the laboratory. The process typically begins with the isolation of the fungus from infected rice false smut balls. nih.govresearchgate.net Due to the presence of other microorganisms, successful isolation can be challenging. nih.gov Once a pure culture is obtained, specific mycological media and environmental conditions are required to promote mycelial growth and the subsequent production of ustiloxins.
Various culture media have been successfully used for growing U. virens. Potato Sucrose (B13894) Agar (B569324) (PSA) and Potato Sucrose Broth (PSB) are commonly employed for both solid and liquid cultures. researchgate.netnih.gov The optimal temperature for fungal growth and toxin production is generally maintained around 28°C. researchgate.net Studies have shown that the target of rapamycin (B549165) (TOR) signaling pathway is a key regulator governing fungal development and mycotoxin biosynthesis in U. virens. nih.gov
Below is a table summarizing typical growth conditions used in research for the cultivation of Ustilaginoidea virens.
| Parameter | Condition | Purpose | Reference |
| Culture Medium | Potato Sucrose Agar (PSA) | Solid culture, strain maintenance | researchgate.net |
| Potato Sucrose (PS) Broth | Liquid culture for mycotoxin production | researchgate.netnih.gov | |
| Temperature | 28°C (or 28 ± 2°C) | Optimal growth and biosynthesis | researchgate.netnih.gov |
| Incubation Time | 7-14 days | Mycelial growth on solid media | researchgate.net |
| 7 days | Conidia production in liquid media | nih.gov | |
| 15 days | Ustiloxin production in liquid media | researchgate.net | |
| Agitation | Shaking at 150-180 rpm | For liquid fermentation | preprints.orgresearchgate.net |
This table is interactive. Users can sort the columns by clicking on the headers.
Research Methodologies for Ustiloxin Production in Controlled Environments
Producing ustiloxins for research involves a multi-step process that moves from fungal culture to the extraction and purification of the target compounds. The most effective method for obtaining ustiloxins is through the fermentation of high-producing strains in a liquid medium. nih.gov
The general workflow is as follows:
Isolation and Screening: Strains of U. virens are isolated from natural sources (rice false smut balls). researchgate.net These isolates are then screened to identify strains with the highest potential for ustiloxin production. This is a critical step, as toxin production can vary significantly among different pathogenic isolates. jst.go.jp
Liquid Fermentation: The selected high-producing strain is cultivated in a suitable liquid medium, such as Potato Sucrose (PS) broth, under optimized conditions of temperature and agitation for a specified duration (e.g., 15 days). researchgate.net
Extraction and Quantification: After the fermentation period, the culture broth is harvested. The concentration of ustiloxins is often determined using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net For extraction, various methods can be employed. One effective technique involves using an acidic solution to extract the toxins from the biomass and broth, followed by adsorption onto a macroporous resin. researchgate.net
Purification: Further purification is necessary to isolate specific ustiloxins. High-speed countercurrent chromatography (HSCCC) has been successfully used for the preparative purification of ustiloxin A from crude extracts. researchgate.net Similar chromatographic techniques can be adapted for other analogs.
Biosynthetic Pathways and Regulatory Mechanisms of Ustiloxins, with Implications for Ustiloxin E
Genomic and Proteomic Approaches to Elucidating Ustiloxin (B1242342) Biosynthesis
Genomic and proteomic studies have been instrumental in unraveling the complex machinery responsible for ustiloxin production in fungi like Ustilaginoidea virens and Aspergillus flavus.
Investigation of Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Pathways
Comparative Analysis with Non-Ribosomal Peptide Synthetase (NRPS) Hypotheses
While some initial genome sequencing efforts in U. virens proposed an NRPS gene cluster for ustiloxin biosynthesis, subsequent detailed analysis and comparison with the A. flavus cluster strongly supported the RiPP pathway as the correct mechanism in U. virens as well. oup.comoup.com The lack of NRPS domains within the identified ustiloxin gene clusters, coupled with the discovery of the precursor protein UstA, effectively refuted the NRPS hypothesis for ustiloxin biosynthesis. oup.comebi.ac.ukplos.org
Identification and Characterization of Biosynthetic Gene Clusters (e.g., ustA)
In Aspergillus flavus, the ust cluster contains approximately 15 genes. oup.comebi.ac.ukoup.com Key genes within the cluster, in addition to ustA, include those encoding enzymes involved in cyclization, hydroxylation, methylation, and other modifications. For instance, enzymes harboring a DUF3328 motif and a tyrosinase are involved in the oxidative cyclization that forms the macrocyclic structure of ustiloxins. digitellinc.comjst.go.jp An N-methyltransferase, UstM, is responsible for installing the N-methylation on the tyrosine residue. beilstein-journals.orgresearchgate.net
The gene cluster in Ustilaginoidea virens shows homology to the A. flavus cluster but also exhibits some differences in gene content and organization. oup.com The U. virens cluster contains at least thirteen genes predicted to be involved in ustiloxin biosynthesis and modification. mdpi.com While the precursor gene ustA is present in both species, some genes found in the A. flavus cluster, such as those encoding peptidases UstH and UstP, were not identified within the U. virens cluster, suggesting that their functions might be compensated by other enzymes in U. virens. oup.com
Detailed research findings from gene knockout experiments have helped to elucidate the specific roles of genes within the ust cluster. For example, studies on Aspergillus flavus have shown that genes like ustQ, ustYa, and ustYb are essential for the initial steps of the biosynthetic pathway, leading to intermediate products. mdpi.comjst.go.jp LC-MS analysis of mutants lacking specific genes has allowed researchers to identify accumulated ustiloxin derivatives, providing insights into the functions of the disrupted genes in the pathway. jst.go.jp
Below is a table summarizing some key genes identified in ustiloxin biosynthesis:
| Gene | Proposed Function | Organism |
| ustA | Precursor protein containing core peptide repeats | U. virens, A. flavus |
| ustM | N-methyltransferase | U. virens, A. flavus |
| ustQ | Tyrosinase homolog | U. virens, A. flavus |
| ustYa, ustYb | Enzymes involved in cyclization (DUF3328 motif) | U. virens, A. flavus |
| ustR | C6-type transcription factor | U. virens, A. flavus |
| ustD, ustF1, ustF2, ustC, ustH, ustP, ustS, ustT, ustO | Other enzymes involved in modifications/processing | U. virens, A. flavus |
Note: The presence and specific roles of all listed genes may vary slightly between species.
Molecular Regulation of Ustiloxin Biosynthesis
The production of ustiloxins is a tightly regulated process influenced by various molecular mechanisms, including signaling pathways and the intricate interplay of regulatory networks.
Role of Signaling Pathways (e.g., TOR Signaling Pathway) in Metabolic Control
The Target of Rapamycin (B549165) (TOR) signaling pathway has been identified as a key regulator of ustiloxin biosynthesis in Ustilaginoidea virens. jst.go.jpmdpi.comorcid.orgorcid.orgsciprofiles.comnih.govnih.govdntb.gov.ua The TOR pathway is a central regulator of cell growth, metabolism, and secondary metabolite production in fungi. mdpi.comsciprofiles.comnih.gov
Research using the TOR kinase inhibitor rapamycin has demonstrated that inhibiting the TOR pathway in U. virens significantly induces the expression of genes related to mycotoxin biosynthesis, including those in the ustiloxin cluster. mdpi.comsciprofiles.comnih.govnih.govdntb.gov.ua Specifically, the expression of the key precursor gene ustA was shown to be dramatically up-regulated upon rapamycin treatment. mdpi.com This suggests that the TOR signaling pathway negatively modulates ustiloxin production; when TOR activity is inhibited, ustiloxin biosynthesis is promoted. mdpi.com
The TOR pathway's influence on ustiloxin production appears to be linked to its broader control over fungal metabolism. mdpi.comsciprofiles.comnih.govdntb.gov.ua Transcriptomic analysis has revealed that TOR inhibition leads to the upregulation of genes involved in amino acid and acetyl-CoA related metabolism, while downregulating genes in carbohydrate and fatty acid metabolism. mdpi.comsciprofiles.comnih.govdntb.gov.ua The increased availability of precursors like amino acids and acetyl-CoA may contribute to the enhanced synthesis of ribosomal peptides like ustiloxins and polyketides like ustilaginoidins under conditions of TOR inhibition. mdpi.comnih.gov
Transcriptomic and Metabolomic Analyses of Regulatory Networks
Transcriptomic and metabolomic analyses have provided valuable insights into the regulatory networks governing ustiloxin biosynthesis and the metabolic changes associated with their production. orcid.orgorcid.orgdntb.gov.uafrontiersin.org
Transcriptome sequencing (RNA-Seq) allows for the global analysis of gene expression levels under different conditions, such as during fungal infection or in response to chemical treatments. frontiersin.org Studies employing transcriptomics in U. virens have identified differentially expressed genes (DEGs) related to ustiloxin biosynthesis and other metabolic pathways under conditions that influence ustiloxin production, such as TOR inhibition. mdpi.comsciprofiles.comnih.govnih.govdntb.gov.ua For example, rapamycin treatment led to the identification of hundreds of DEGs, with those involved in amino acid and acetyl-CoA metabolism being significantly upregulated, correlating with increased expression of ustiloxin biosynthetic genes. mdpi.comsciprofiles.comnih.govdntb.gov.ua
Metabolomics complements transcriptomics by providing a snapshot of the metabolites present in a biological sample. orcid.orgdntb.gov.uafrontiersin.orgmdpi.com By analyzing the metabolic profiles of U. virens under different conditions, researchers can identify changes in metabolite levels that are associated with ustiloxin biosynthesis. orcid.orgdntb.gov.uafrontiersin.org While direct metabolomic analysis specifically focusing on ustiloxin E levels under various regulatory conditions may require targeted studies, broader metabolomic investigations of U. virens have revealed shifts in primary and secondary metabolism linked to mycotoxin production. dntb.gov.uafrontiersin.org For instance, metabolomic analysis in rice seeds treated with ustiloxin A showed alterations in carbon and amino acid metabolism, highlighting the impact of ustiloxins on host metabolic processes, which indirectly relates to the fungal metabolic state producing these toxins. frontiersin.org
Integrated transcriptomic and metabolomic approaches provide a more comprehensive understanding of the complex regulatory networks and metabolic fluxes that govern ustiloxin biosynthesis in U. virens. dntb.gov.uafrontiersin.org These studies help to identify key genes and metabolic pathways that are coordinately regulated to control the production of ustiloxins. dntb.gov.uafrontiersin.org
Structural Elucidation Research and Stereochemical Investigations of Ustiloxin E and Analogues
Methodological Approaches for Structural Determination of Ustiloxin (B1242342) E
The structural elucidation of ustiloxins, including analogues similar to ustiloxin E, is typically achieved through a synergistic application of spectroscopic methods and, when possible, X-ray crystallography. nih.gov These approaches provide complementary information, from the molecular formula and connectivity to the absolute stereochemistry of the molecule.
A suite of spectroscopic techniques is indispensable for piecing together the molecular puzzle of natural products like ustiloxins. The structures of ustiloxin congeners have been successfully determined by analyzing their physical and spectroscopic data. nih.gov This process generally involves isolating the pure compound, often through methods like high-performance liquid chromatography (HPLC), before subjecting it to analysis. mdpi.comresearchgate.net
The primary methods employed include:
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for establishing the elemental composition of the molecule by providing a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation. They reveal the connectivity of atoms, detailing the carbon skeleton and the sequence of amino acid residues within the cyclic peptide structure. nih.govmdpi.com
Ultraviolet (UV) and Infrared (IR) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, often highlighting the presence of aromatic systems like the tyrosine residue. nih.gov IR spectroscopy helps identify the presence of specific functional groups, such as hydroxyl (–OH), amine (–NH), and carbonyl (C=O) groups characteristic of peptides. nih.gov
Table 1: Spectroscopic Methods in Ustiloxin Structural Analysis
| Technique | Information Provided | Relevance to Ustiloxin Structure |
|---|---|---|
| HR-ESI-MS | Precise molecular weight and elemental composition. | Determines the molecular formula (e.g., C₂₅H₃₈N₄O₁₀S for Ustiloxin G). nih.gov |
| ¹H NMR | Reveals the proton environment, including chemical shifts, coupling constants, and integrations. | Identifies the number and type of protons and their neighboring atoms. nih.gov |
| ¹³C NMR | Shows the number and electronic environment of carbon atoms. | Characterizes the carbon backbone, including carbonyls and aromatic carbons. nih.gov |
| 2D NMR (COSY, HMBC) | Establishes proton-proton and proton-carbon correlations across multiple bonds. | Connects the individual spin systems to build the complete molecular structure. mdpi.com |
| UV Spectroscopy | Detects chromophores and conjugated systems. | Confirms the presence of the aromatic tyrosine residue. nih.gov |
| IR Spectroscopy | Identifies specific functional groups. | Confirms the presence of amide, carboxyl, and hydroxyl groups. nih.gov |
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, provided that a high-quality single crystal can be obtained. libretexts.orgcaltech.edu This technique has been fundamental in the study of ustiloxins, where the X-ray analysis of ustiloxin A provided a critical template for understanding the entire family of congeners. nih.gov The absolute configuration of stereocenters in synthetic intermediates of ustiloxins has also been confirmed using this powerful technique. nih.gov
For complex biological macromolecules, X-ray crystallography works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com The pattern of diffracted spots allows researchers to calculate the positions of atoms within the crystal lattice, yielding a detailed three-dimensional model of the molecule. libretexts.orgnih.gov While obtaining a crystal of this compound itself may be challenging, the structural data from a close analogue like ustiloxin A provides an invaluable reference for confirming assignments made through spectroscopic methods for other members of the class.
Challenges in the Structural Characterization of this compound Due to Limited Availability
A significant hurdle in the study of many natural products, including specific ustiloxin congeners, is their limited availability from natural sources. usask.ca Ustiloxins are isolated from rice false smut balls, which are formed by the fungus Ustilaginoidea virens on rice panicles. nih.gov The concentration of individual ustiloxins can be very low, making the isolation of sufficient quantities for extensive structural analysis a major challenge. nih.gov
This scarcity directly impacts the structural elucidation process:
NMR Analysis: While modern NMR is highly sensitive, certain experiments, particularly those for detecting nuclei with low natural abundance or for observing weak correlations, require larger sample amounts or extended acquisition times.
Crystallization: Growing single crystals suitable for X-ray diffraction is often a trial-and-error process that can consume significant amounts of the pure compound. Limited availability can preclude comprehensive screening of crystallization conditions. caltech.edu
Complete Characterization: The inability to perform a full suite of analytical experiments can leave ambiguities in the structure, particularly concerning the absolute configuration of multiple stereocenters. Reports on ustiloxins often note the difficulty in purifying some compounds, which hinders their full spectroscopic confirmation. nih.govsemanticscholar.org
Atropisomerism and Conformational Analysis of the Ustiloxin Macrocyclic Core
The 13-membered macrocyclic core of the ustiloxins introduces a significant element of stereochemical complexity known as atropisomerism. rsc.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual conformers. acs.org In ustiloxins, the strained macrocycle restricts the rotation around the aryl C–O ether bond and other single bonds within the ring, potentially allowing the molecule to exist as a mixture of stable conformers. nih.govrsc.org
Table 2: Key NOE Correlations for Conformational Analysis of Ustiloxin D
| Observed NOE Cross-Peak | Implication |
|---|---|
| C-16 proton and C-10 proton | These parts of the macrocycle are spatially close. |
| C-12 proton and C-9 proton | Confirms a specific fold in the macrocyclic ring. |
| C-16 proton and C-21 proton | Orients the methyl group of the alanine (B10760859) residue. |
| Absence of C-12/C-10 and C-16/C-9 cross-peaks | Rules out alternative conformations/atropisomers. |
Data derived from the analysis of ustiloxin D, a structural analogue of this compound. nih.gov
This detailed conformational analysis, combining spectroscopic data with stereochemical principles, is essential for building an accurate model of the ustiloxin macrocycle, which is a prerequisite for understanding its interaction with biological targets.
Mechanistic Investigations of Ustiloxin Biological Activities at the Cellular and Molecular Levels
Interaction with Cellular Microtubule Networks and Tubulin Polymerization Inhibition
Ustiloxins are classified as tubulin-binding compounds that interfere with the dynamics of the microtubule network. researchgate.net They are known to inhibit the polymerization of tubulin, the protein subunit that forms microtubules. academicjournals.orgnih.gov This inhibition disrupts the formation and function of microtubules, which are essential components of the cell's cytoskeleton and play critical roles in various cellular processes, including cell division, intracellular transport, and maintaining cell shape. tubintrain.eu
Research indicates that ustiloxins inhibit the assembly of the α,β-tubulin dimer into its polymer. nih.gov At low concentrations, they can strongly suppress microtubule dynamics. nih.gov The mechanism of action of these naturally occurring peptides in inhibiting tubulin polymerization is an active area of research. nih.gov
Effects on Eukaryotic Cell Mitosis and Division
A key consequence of ustiloxin's interaction with microtubules is the inhibition of mitosis in eukaryotic cells. ekb.egacademicjournals.org By preventing the proper assembly of microtubules, ustiloxins interfere with the formation of the mitotic spindle, a structure crucial for the separation of chromosomes during cell division. academicjournals.orgnih.gov This interference leads to mitotic arrest, halting the cell cycle at the metaphase stage. google.comresearchgate.net
Studies using animal cells in vitro have shown that ustiloxins can inhibit mitosis by impeding tubulin assembly at concentrations around 1 mM. nih.gov The ability to induce mitotic arrest is considered significant, particularly in the context of cancer chemotherapy, where targeting rapidly dividing cells is a primary strategy. academicjournals.orgnih.gov
Biochemical Assays for Tubulin Dynamics Modulation
Biochemical assays are employed to investigate how ustiloxins modulate tubulin dynamics. These assays typically measure the ability of ustiloxins to inhibit tubulin polymerization in vitro. Such studies help to elucidate the specific interactions between ustiloxin (B1242342) ligands and tubulin, contributing to a better understanding of the underlying mechanism of microtubule assembly inhibition. nih.govacs.org Structure-activity relationship (SAR) studies involving synthetic analogues of ustiloxins have been conducted to determine which structural features are essential for the inhibition of tubulin polymerization. For instance, variations at certain positions within the ustiloxin structure can affect their activity, while specific configurations and functional groups, such as the S configuration of the C-9 methylamino group and a free phenolic hydroxyl group, have been found to be essential for activity. nih.govresearchgate.netacs.org
Exploration of Ustiloxin E's Impact on Plant Cellular Processes
Beyond their effects on eukaryotic cell division, ustiloxins, including Ustiloxin A which is structurally related to this compound, have been shown to impact plant cellular processes. researchgate.netrothamsted.ac.uk Ustiloxins exhibit phytotoxicity and can inhibit the growth of plants like rice, wheat, and corn. researchgate.net
Alterations in Carbon Metabolism and Amino Acid Utilization
Research, particularly on Ustiloxin A, suggests that ustiloxins can alter carbon metabolism and amino acid utilization in rice plants. researchgate.netrothamsted.ac.ukfrontiersin.org Studies on rice seed germination inhibited by Ustiloxin A propose that this inhibition involves a block in sugar transport from the endosperm to the embryo. researchgate.netrothamsted.ac.uk This disruption in sugar availability can lead to altered carbon metabolism and amino acid utilization within the plant. researchgate.netrothamsted.ac.ukfrontiersin.org Transcriptomic and metabolomic analyses have indicated that pathways related to carbon metabolism and amino acid synthesis are significantly affected in rice exposed to ustiloxins. frontiersin.org For example, glycolysis and pentose (B10789219) phosphate (B84403) processes in the embryo can be transcriptionally repressed, and levels of most detected amino acids in the endosperm and embryo may decrease. nih.govrothamsted.ac.ukfrontiersin.org
Data on the impact of Ustiloxin A on key metabolic pathways in rice seedlings:
| Pathway Affected | Transcriptional Response (Example) | Metabolite Levels (Example) | Citation |
| Glycolysis | Repressed | Not specified directly | nih.govrothamsted.ac.ukfrontiersin.org |
| Pentose Phosphate Process | Repressed | Not specified directly | nih.govrothamsted.ac.ukfrontiersin.org |
| Sugar Transport (SWEET genes) | Down-regulated | Lower sugar availability | researchgate.netrothamsted.ac.ukfrontiersin.org |
| Amino Acid Metabolism | Involved in altered utilization | Variously decreased | nih.govrothamsted.ac.ukfrontiersin.org |
| Phenylpropanoid Metabolism | PAL gene significantly up-regulated | Not specified directly | nih.govfrontiersin.org |
Transcriptomic Responses in Host Organisms to Ustiloxin Exposure
Exposure to ustiloxins triggers significant transcriptomic responses in host organisms like rice. jst.go.jpresearchgate.net Transcriptome sequencing analysis of rice spikelets exposed to Ustiloxin A has revealed changes in the expression of numerous genes. researchgate.net These differentially expressed genes can be involved in various biological processes. plos.org For instance, genes related to carbon metabolism and amino acid metabolism have been identified as significantly altered. frontiersin.org Studies have shown both up-regulated and down-regulated genes in response to ustiloxin exposure, indicating a complex molecular interplay between the host and the mycotoxin. researchgate.netplos.org The analysis of these transcriptomic changes provides insights into the molecular mechanisms by which ustiloxins affect rice growth and the interaction between the pathogen (Ustilaginoidea virens) and the rice plant. researchgate.netrothamsted.ac.ukfrontiersin.org
Data on Transcriptomic Changes in Rice Spikelets after Ustiloxin A Exposure:
| Exposure Time | Ustiloxin A Concentration | Total Differentially Expressed Genes | Up-regulated Genes | Down-regulated Genes | Citation |
| 3 hours | 100 ng | 146 | 103 | 43 | researchgate.net |
Receptor Binding and Signaling Pathway Modulation Studies
While the primary mechanism of ustiloxins involves tubulin binding, research also explores their potential interaction with cellular receptors and their modulation of signaling pathways. Although direct receptor binding studies specifically for this compound are not extensively detailed in the provided context, studies on related ustiloxins and the host-pathogen interaction provide some relevant information.
The interaction between Ustilaginoidea virens and rice involves complex signaling pathways. For example, the rice plant employs chitin-triggered immunity as a defense mechanism, which involves chitin (B13524) receptors and downstream signaling components like receptor-like cytoplasmic kinases and MAPK activation. oup.com While ustiloxins are mycotoxins produced by the fungus during infection, their direct role in modulating these specific plant immune signaling pathways through receptor binding is not explicitly stated in the search results.
However, studies on the producing fungus Ustilaginoidea virens have investigated signaling pathways that regulate ustiloxin biosynthesis. The target of rapamycin (B549165) (TOR) signaling pathway, for instance, has been shown to act as a master regulator governing fungal growth, metabolism, and secondary metabolite production, including ustiloxins. mdpi.comnih.gov Inhibition of the TOR pathway in U. virens can significantly induce the expression of genes related to ustiloxin biosynthesis. mdpi.comnih.gov This suggests that while ustiloxins act on host cells, their production by the fungus is influenced by internal fungal signaling pathways.
Further research is needed to fully elucidate any potential direct receptor binding of this compound in host organisms and its broader impact on host signaling pathways beyond the disruption of microtubule dynamics and metabolic alterations.
Structure Activity Relationship Sar Studies for Ustiloxin E Analogues
Identification of Key Pharmacophoric Elements for Biological Efficacy
Research into the SAR of ustiloxin (B1242342) analogues has sought to define the key pharmacophoric elements necessary for their antimitotic activity. These studies often involve comparing the activity of naturally occurring ustiloxins (A-F) and synthetic analogues with modifications at various positions. Ustiloxins and phomopsins, which are structurally similar, bind to the vinca (B1221190) domain on tubulin. nih.govrcsb.orgrcsb.orgnih.gov Crystal structure data comparing ustiloxin D and other peptidyl tubulin inhibitors binding to the vinca domain have suggested a common key pharmacophore. rcsb.orgrcsb.orgnih.gov This pharmacophore appears to contain two consecutive hydrophobic groups, such as valine or an isoleucine-like side chain, which extend into hydrophobic pockets on the alpha and beta subunits of tubulin. rcsb.orgrcsb.orgnih.gov Additionally, nitrogen and oxygen atoms from the peptide backbone are involved in hydrogen bonding interactions with specific amino acid residues on tubulin, such as Asn329 on the alpha subunit and Asp179 on the beta subunit. rcsb.orgrcsb.orgnih.gov These findings highlight the importance of both hydrophobic interactions and specific hydrogen bonding in the binding of ustiloxin analogues to tubulin.
Impact of Specific Amino Acid Residues and Structural Moieties on Activity
Modifications at specific positions within the ustiloxin structure have been investigated to understand their impact on biological activity.
C-6 Position: Studies involving analogues with variations at the C-6 position (corresponding to the variable amino acid residue, e.g., valine in ustiloxin D) have shown that this position can tolerate certain modifications to some extent. researchgate.net However, the specific amino acid at this position can influence biological activity, suggesting that perturbations at this site warrant further investigation to fully understand their role in tubulin binding. researchgate.netnih.gov
C-9 Methylamino Group: The stereochemistry of the C-9 methylamino group has been identified as critical for the activity of ustiloxin analogues. The (S) configuration at C-9 is considered essential for the inhibition of tubulin polymerization. researchgate.net
Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group has also been found to be essential for the tubulin polymerization inhibitory activity of ustiloxin analogues. researchgate.net Specifically, the free hydroxyl group located ortho to the ether linkage is critical for activity. researchgate.net Methylation of the phenol (B47542), for example, has been explored in analogue synthesis to probe the importance of this functional group. nih.gov
Studies on synthetic analogues have provided specific data on how these modifications affect tubulin inhibition. For example, analogues with different amino acid residues at the C-6 position have been synthesized and evaluated. researchgate.netresearchgate.net Additionally, analogues with variations in the macrocyclic core size, the stereochemistry at the bridgehead ether, and enantiomeric forms have been created and tested for their effect on tubulin polymerization. nih.govresearchgate.netnih.gov These studies have revealed that structural modifications can lead to significant changes in biological activity, emphasizing the delicate relationship between structure and function in this class of compounds. nih.gov
Rational Design and Synthesis of Analogues for Enhanced Mechanistic Understanding
The total synthesis of ustiloxins and their analogues has been a significant endeavor, providing access to a variety of compounds for SAR studies and mechanistic investigations. nih.govresearchgate.netupenn.edugrantome.com Rational design of analogues is guided by the understanding of the proposed binding site on tubulin and the key pharmacophoric elements. nih.govrcsb.orgrcsb.orgnih.gov By systematically altering specific parts of the ustiloxin structure, researchers can probe the contribution of each moiety to tubulin binding affinity and the resulting inhibition of polymerization. nih.gov
Synthetic strategies have been developed to facilitate the creation of diverse ustiloxin analogues. For instance, convergent synthesis approaches have allowed for the rapid derivation of analogues by modifying different constituent parts of the molecule, such as the β-hydroxytyrosine moiety, the aziridine (B145994) component, or commercially available amino acids. nih.gov This synthetic flexibility enables the targeted synthesis of analogues designed to answer specific questions about the SAR. nih.govgrantome.com
Studies involving synthesized analogues have provided concrete data on the impact of structural changes. For example, evaluation of analogues has shown that altering the size of the macrocyclic core can negatively impact activity, suggesting that the naturally occurring macrocycle size is optimal for tubulin inhibition. nih.gov Similarly, modifying the stereochemistry at certain positions or preparing enantiomers of ustiloxin D has demonstrated the strict structural requirements for potent activity. nih.govresearchgate.netnih.gov Only specific modifications, such as the introduction of geminal dimethyl groups at a particular position, have been shown to retain some level of activity in certain analogues. nih.govresearchgate.net These detailed research findings from the synthesis and biological evaluation of rationally designed analogues contribute significantly to the understanding of how ustiloxin E and related compounds interact with tubulin at a molecular level. nih.govgrantome.com
Table 1: Illustrative Examples of Ustiloxin D Analogues and Tubulin Polymerization Inhibition
| Analogue | Structural Modification | Tubulin Polymerization Inhibition (IC₅₀) | Reference |
| Ustiloxin D | Natural product | 2.5 µM | nih.gov |
| ent-Ustiloxin D | Enantiomer of Ustiloxin D | >40 µM | nih.gov |
| 7-N-Gly-ustiloxin D | Modification in the macrocyclic core size (Glycine insertion) | >40 µM | nih.gov |
| (2S)-epi-Ustiloxin D | Stereochemical change | >40 µM | nih.gov |
| 2,2-dimethyl-ustiloxin D | Geminal dimethyl groups introduced | Activity retained (specific IC₅₀ not provided in snippet) | nih.govresearchgate.net |
| O-Me-ustiloxin D | Methylation of phenolic hydroxyl group | Reduced/Lost activity (details not in snippet) | researchgate.net |
| 6-Ile-ustiloxin | Isoleucine at C-6 position | Activity change (details not in snippet) | researchgate.net |
Advanced Analytical Methodologies for Ustiloxin E in Research Matrices
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of ustiloxins, including Ustiloxin (B1242342) E, in research samples. HPLC coupled with UV detection (HPLC-UV) has been employed for the quantitative analysis of ustiloxins A and B in rice false smut balls. nih.govsemanticscholar.org This method involves preparing sample solutions, often from water extracts of rice false smut balls, and separating the compounds on a reversed-phase column. nih.govsemanticscholar.orgacademicjournals.orgmdpi.com
Specific HPLC conditions reported for ustiloxin analysis include using a reversed-phase C18 column and a mobile phase typically consisting of methanol (B129727) and water, often with an additive like trifluoroacetic acid (TFA). academicjournals.orgmdpi.com Detection is commonly performed at a wavelength of 220 nm, which is suitable for ustiloxins. nih.govacademicjournals.orgmdpi.com The retention times of ustiloxins are compared to those of authentic standards for identification. mdpi.com
Quantitative analysis using HPLC involves establishing calibration curves based on known concentrations of ustiloxin standards. nih.govmdpi.com The peak areas in the chromatograms of samples are then used to determine the concentration of the ustiloxins. nih.govmdpi.com For instance, linear calibration curves have been reported for ustiloxins A and B, demonstrating good linearity over a specific concentration range. nih.govmdpi.com
Research findings highlight the application of HPLC for determining ustiloxin content in rice false smut balls. Studies have reported the content of ustiloxins A and B in false smut balls using optimized extraction and HPLC methods. academicjournals.org The method validation for HPLC analysis of ustiloxins A and B in samples has also been described, including precision, accuracy, limits of detection, and quantification. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique offering high accuracy, sensitivity, and selectivity for the detection and profiling of ustiloxins, including Ustiloxin E, in complex research matrices. mdpi.com LC-MS/MS has been successfully used for the simultaneous determination of multiple ustiloxins, such as ustiloxins A, B, C, D, and F, in rice samples. mdpi.com
The LC component separates the different ustiloxin compounds based on their physicochemical properties, while the MS/MS component provides structural information and allows for highly selective detection and quantification. nih.govsemanticscholar.orgmdpi.com Electrospray ionization (ESI) in positive ion mode is a common ionization technique used in LC-MS for ustiloxin analysis. nih.gov The mass spectrometer can be operated in scan mode to obtain full mass spectra for profiling or in multiple reaction monitoring (MRM) mode for targeted and sensitive quantification. nih.gov
LC-ESI-MS has been used for the primary determination of ustiloxin-like compounds from water extracts of rice false smut balls. nih.govsemanticscholar.org This allows for the identification of different ustiloxin variants present in the sample based on their mass-to-charge ratios ([M+H]+ ions). nih.govsemanticscholar.org
Research has demonstrated the effectiveness of LC-MS/MS for analyzing the natural contamination of rice with various ustiloxins. mdpi.com A reliable LC-MS/MS method has been established for the simultaneous determination of ustiloxins A, B, C, D, and F in paddy samples, with evaluation of method performance parameters like linearity, sensitivity, recovery, and precision. mdpi.com LC-MS/MS is considered a preferred choice for detecting ustiloxins due to its superior analytical characteristics. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) Development for Ustiloxin Detection in Research Applications
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that has been explored for the rapid detection of ustiloxins in research applications. While conventional instrumental methods like HPLC and LC-MS/MS are highly sensitive and accurate, ELISA offers potential for high-throughput screening and on-site monitoring. mdpi.com
Development of ELISA methods for ustiloxins involves generating antibodies that can specifically bind to the target ustiloxin molecules. mdpi.comresearchgate.net Both monoclonal antibodies and generic antibodies that recognize multiple ustiloxins have been developed. mdpi.comresearchgate.net Generic antibodies are particularly useful for the simultaneous detection of a group of ustiloxins. mdpi.com
Research efforts have focused on developing improved ELISA methods, such as immuno-magnetic bead-based ELISA, for enhanced sensitivity and efficiency in ustiloxin detection. mdpi.com The sensitivity of such methods to different ustiloxins like ustiloxin A, B, and G has been reported, along with their cross-reactivity. mdpi.com
The accuracy of developed ELISA methods is typically evaluated by analyzing spiked samples and comparing the results with those obtained from standard methods like HPLC. mdpi.com Studies have shown good recovery rates for ustiloxins in spiked samples analyzed by immuno-magnetic bead-based ELISA, indicating the potential of this method for monitoring ustiloxins in rice. mdpi.com While research on rapid detection technology for ustiloxins using ELISA is still in preliminary stages, it holds promise for future applications. mdpi.com
Sample Preparation and Extraction Techniques for this compound Isolation from Biological Media
Effective sample preparation and extraction techniques are critical first steps for isolating this compound and other ustiloxins from complex biological media like rice false smut balls, rice grains, and forage rice. Ustiloxins are known to be soluble in water due to the presence of polar functional groups such as carboxyl and hydroxyl groups. mdpi.com
Common extraction methods involve using water or aqueous methanol solutions as the extraction solvent. nih.govsemanticscholar.orgacademicjournals.orgmdpi.commdpi.com Samples, such as false smut balls or rice powder, are typically extracted multiple times using sonication or shaking to maximize the recovery of ustiloxins. nih.govsemanticscholar.orgmdpi.commdpi.com
Following extraction, the crude extract often undergoes further purification steps to remove interfering substances and concentrate the ustiloxins. Techniques such as filtration, concentration using rotary evaporation, and solid-phase extraction (SPE) are commonly employed. nih.govsemanticscholar.orgmdpi.comjst.go.jp Macroporous adsorption resins and reversed-phase columns (e.g., C18) have been used for the purification and fractionation of ustiloxins from extracts. semanticscholar.orgjst.go.jpfrontiersin.org
Optimization of extraction parameters, such as solvent concentration, pH, temperature, extraction time, material-to-solvent ratio, and the number of extraction cycles, is crucial to maximize the extraction efficiency of ustiloxins from biological matrices. academicjournals.org Orthogonal array design has been used in research to optimize these parameters for the extraction of ustiloxins A and B from rice false smut balls. academicjournals.org
Research findings provide detailed protocols for sample preparation, including grinding samples into powder, extracting with specific solvents, and subsequent filtration and concentration steps before chromatographic analysis. nih.govsemanticscholar.orgmdpi.commdpi.com These methods are essential for obtaining clean extracts suitable for analysis by sensitive techniques like HPLC and LC-MS/MS.
Ecological and Pathological Roles of Ustiloxins in Host Pathogen Interactions
Role of Ustiloxins as Pathogenic Factors in Rice False Smut Disease Development
Ustiloxins are recognized as significant mycotoxins produced during U. virens infection and the formation of rice false smut balls (FSBs). nih.gov These compounds are considered important pathogenic factors of plant fungi. nih.gov The false smut pathogen, U. virens, produces a range of mycotoxins, including ustiloxins and ustilaginoidins, which can negatively impact rice plants.
Accumulation Dynamics of Ustiloxins in Infected Plant Tissues
The accumulation of ustiloxins is a notable characteristic of rice false smut disease. These mycotoxins accumulate in the false smut balls that develop on infected rice panicles. nih.gov The formation of FSBs is the primary visible symptom of RFS. nih.gov
Studies have investigated the dynamics of ustiloxin (B1242342) accumulation during the progression of the disease. The initial accumulation of ustiloxins has been observed to precede the formation of visible false smut balls, occurring as early as 5-9 days after pathogen inoculation. nih.gov The concentration of ustiloxins typically peaks at the early maturation stage of the false smut balls.
Ustiloxins are not confined solely to the false smut balls; they can also be found in contaminated rice grains. nih.gov The concentration of ustiloxins in contaminated rice grains can vary significantly depending on factors such as the geographical region and the incidence of RFS. nih.gov High concentrations, however, are consistently found within the false smut balls themselves, with levels potentially reaching up to 1.55 mg/g in FSBs. nih.gov
Further research has demonstrated the presence of ustiloxins, specifically Ustiloxin A and B, in paddy water and subsequently in brown and polished rice, suggesting that paddy water can serve as a source for ustiloxin accumulation in rice plants. Detection rates of Ustiloxin A and B in polished rice samples from affected areas have been reported to be high. While specific data on the accumulation dynamics of Ustiloxin E relative to other ustiloxins is not extensively detailed in the provided sources, it is understood to be part of the mixture of ustiloxins accumulating in infected tissues and grains.
Mycotoxin Biotransformation and Detoxification Mechanisms in Environmental Contexts
Biotransformation, the biochemical alteration of compounds by living organisms or their enzymes, is recognized as a crucial process in environmental detoxification. For mycotoxins like ustiloxins, biotransformation offers a potential strategy for reducing their toxicity in contaminated food and feed. Biological strategies for mycotoxin detoxification, which often involve biotransformation by microorganisms, plants, or animals, are considered promising due to their specificity and ability to operate under mild and environmentally friendly conditions, converting toxins into less toxic or non-toxic products.
Research into the biotransformation of ustiloxins has primarily focused on Ustiloxin A, given its prevalence. Studies have shown that certain endophytic fungi, such as Petriella setifera Nitaf10, possess the capability to detoxify Ustiloxin A through biotransformation. These biotransformation processes can involve reactions such as hydroxylation, oxidative deamination, and decarboxylation, catalyzed by intracellular enzymes. For example, P. setifera Nitaf10 has been shown to convert Ustiloxin A into less cytotoxic analogs, including 13-hydroxy ustiloxin A, ustiloxin A1, and ustiloxin A2. These transformed products exhibit significantly weaker toxicity compared to the parent compound, Ustiloxin A.
While specific biotransformation pathways and detoxification mechanisms for this compound are not explicitly detailed in the surveyed literature, the demonstrated ability of microorganisms to detoxify other ustiloxins, particularly Ustiloxin A, suggests that similar biotransformation processes may occur for this compound in environmental contexts. Further research would be needed to elucidate the specific mechanisms and organisms involved in the biotransformation and detoxification of this compound.
Future Research Perspectives and Translational Opportunities for Ustiloxin E
Addressing Challenges in Ustiloxin (B1242342) E Isolation and Large-Scale Production for Research
Obtaining sufficient quantities of Ustiloxin E for extensive research remains a challenge. Ustiloxins are primarily isolated from rice false smut balls (FSBs) mdpi.comresearchgate.net. The successful isolation of U. virens strains with high ustiloxin production potential from FSBs is a crucial step, although the presence of interfering components can make this difficult. researchgate.net
Optimization of extraction processes from rice false smut balls has been explored to improve the yield of ustiloxins, including Ustiloxin A and B. Factors such as methanol (B129727) concentration, extraction pH, material-to-solvent ratio, and extraction times have been identified as influential in the extraction efficiency. academicjournals.org For example, studies have determined optimal conditions for the extraction of ustiloxins A and B, providing data that could support larger-scale preparation for research and potential applications. academicjournals.org
Despite improvements in extraction and purification methods for ustiloxins, including Ustiloxin A, achieving large-scale production specifically for this compound presents ongoing hurdles. frontiersin.orgnih.gov The natural variability in ustiloxin production by different U. virens strains and the dependence on specific environmental conditions during fungal growth contribute to these challenges. scirp.orgresearchgate.net
Exploration of this compound as a Research Tool for Cellular Biology and Molecular Mechanisms
Ustiloxins are known to interfere with microtubule function by inhibiting their assembly. mdpi.comnih.govresearchgate.netscirp.org This property makes this compound a valuable potential tool for investigating cellular processes that rely on microtubules, such as cell division, intracellular transport, and cell shape maintenance. nih.gov
Studies on the molecular mechanisms of ustiloxins, particularly Ustiloxin A, have provided insights into their effects on biological systems. For instance, Ustiloxin A has been shown to inhibit rice seed germination by altering carbon metabolism and amino acid utilization, suggesting an interference with sugar transport and downstream metabolic pathways. frontiersin.orgnih.govrothamsted.ac.uk This highlights the utility of ustiloxins in probing fundamental plant physiological processes. While much of the detailed mechanistic work has focused on Ustiloxin A due to its prevalence, this compound, sharing the core structural characteristics of ustiloxins, is likely to exhibit similar interactions with tubulin, making it a relevant subject for further cellular and molecular studies. nih.gov
Research using ustiloxins can contribute to a better understanding of microtubule dynamics and the impact of modulating these processes. nih.gov This knowledge is not only critical for basic cell biology but also has implications for understanding the mechanisms of action of antimitotic agents. nih.gov
Advancements in Synthetic Biology for this compound Pathway Engineering
The biosynthesis of ustiloxins involves a gene cluster in U. virens. mdpi.comnih.gov Understanding and manipulating this biosynthetic pathway through synthetic biology approaches offers a promising route to address the production challenges of this compound and potentially create novel analogs.
Ustiloxins are classified as ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.netresearchgate.net The identification of the ustiloxin biosynthetic pathway in filamentous fungi has opened avenues for pathway engineering. researchgate.netnii.ac.jp This involves understanding the genes responsible for precursor peptide synthesis and the enzymes that carry out post-translational modifications, such as cyclization and the formation of the characteristic ether linkage. researchgate.netresearchgate.net
Synthetic biology strategies, including genome mining, heterologous expression systems, and pathway engineering, are being employed to expedite the discovery and development of microbial natural products like ustiloxins. researchgate.netnih.gov Manipulating components of RiPP biosynthetic pathways, such as promoter engineering, RBS substitution, and optimization of processing enzymes, can lead to improved production in heterologous hosts. nih.gov While the focus has been on understanding the pathways for ustiloxins like Ustiloxin B, these advancements are directly applicable to elucidating and engineering the pathway for this compound. researchgate.net
Engineering the ustiloxin biosynthetic pathway could enable controlled production of specific ustiloxins, including this compound, and facilitate the generation of structural analogs for research purposes. nih.govnih.gov
Interdisciplinary Research Integrating Omics Data for Comprehensive this compound Understanding
A comprehensive understanding of this compound's biology requires the integration of data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.netisglobal.orgnih.govcmbio.io
Integrating multi-omics data can provide a more holistic view of the biological systems affected by ustiloxins and the producing organism, U. virens. researchgate.netnih.govcmbio.io For example, transcriptomic and metabolomic analyses have been used to investigate the effects of Ustiloxin A on rice seed germination, revealing alterations in gene expression related to sugar transport and changes in metabolite levels. frontiersin.orgnih.govrothamsted.ac.uk Applying similar integrated omics approaches to study the effects of this compound could uncover specific molecular targets and pathways influenced by this particular congener.
Furthermore, integrating genomics data of different U. virens strains with their respective ustiloxin production profiles (including this compound) and transcriptomic data under various environmental conditions could help identify regulatory elements and genes crucial for this compound biosynthesis. mdpi.comnih.govresearchgate.net This interdisciplinary approach can lead to a deeper understanding of the fungus-host interaction and the role of ustiloxins in the disease process. frontiersin.orgresearchgate.net
Multi-omics data integration faces challenges in data analysis and interpretation, but advancements in computational tools and methodologies are facilitating this process. researchgate.netisglobal.orgnih.gov Applying these integrative approaches to this compound research will be essential for unraveling its complex biological activities and identifying potential translational opportunities.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Ustiloxin E?
- Methodological Answer : this compound synthesis typically involves fungal fermentation (e.g., Villosiclava virens), followed by extraction using solvents like methanol or ethyl acetate. Characterization employs NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation . Purity is validated via HPLC with UV detection (λ = 254 nm), and protocols should include reproducibility checks, such as triplicate runs and comparison to reference spectra .
Q. What analytical techniques are most reliable for identifying this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS is preferred for its sensitivity in detecting this compound at low concentrations (LOQ ~0.1 ng/mL). For tissue samples, homogenization followed by solid-phase extraction (SPE) minimizes matrix interference. Validation should include spike-and-recovery tests (80–120% recovery range) and cross-validation with ELISA for specificity .
Q. How is the mechanism of action of this compound studied in microtubule disruption?
- Methodological Answer : In vitro microtubule polymerization assays using purified tubulin (e.g., bovine brain tubulin) are standard. Turbidimetric measurements at 350 nm track polymerization kinetics. IC₅₀ values are calculated via dose-response curves, and results should be compared to positive controls (e.g., colchicine) . Confocal microscopy with fluorescently labeled tubulin (e.g., FITC) provides visual confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in fungal strains or assay conditions. To address this:
- Standardize protocols : Use identical solvent systems (e.g., DMSO concentration ≤1% in cell assays) and cell lines (e.g., HeLa vs. MCF-7).
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects model) to account for heterogeneity .
- Replicate key experiments : Cross-laboratory validation reduces technical bias .
Q. What experimental designs optimize the study of this compound’s interaction with non-tubulin targets?
- Methodological Answer :
- Proteomic screening : Use affinity chromatography with this compound-conjugated beads to capture binding partners, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockouts : Validate target relevance by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
- Molecular dynamics simulations : Predict binding affinities using software like AutoDock Vina, with experimental validation via surface plasmon resonance (SPR) .
Q. How can in vivo models be optimized to assess this compound’s toxicity and pharmacokinetics?
- Methodological Answer :
- Model selection : Zebrafish (Danio rerio) embryos allow high-throughput toxicity screening (LC₅₀ determination) due to transparency and rapid development .
- Dosing regimens : Use pharmacokinetic (PK) studies in rodents to calculate AUC and half-life. Intraperitoneal vs. oral administration comparisons clarify bioavailability .
- Tissue distribution : Radiolabeled this compound (¹⁴C) with autoradiography provides spatial resolution .
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Reporting standards : Include 95% confidence intervals for IC₅₀ values and raw data in supplementary materials .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
